![molecular formula C15H19ClN2O2 B2622570 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone CAS No. 2034472-00-7](/img/structure/B2622570.png)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone, also known as CP-945,598, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate pain, inflammation, and other physiological processes. Inhibiting FAAH has been shown to increase levels of endocannabinoids, leading to potential therapeutic benefits in a variety of conditions.
Mechanism of Action
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. These endocannabinoids bind to cannabinoid receptors in the body, leading to a variety of effects including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include increased levels of endocannabinoids, reduced pain and inflammation, improved anxiety-like behavior, and potential antidepressant effects. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system in preclinical models. However, it also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For research on (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone include further studies in preclinical models of pain, inflammation, anxiety, and addiction, as well as potential clinical trials in humans. Other areas of research could include investigating the potential use of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone in combination with other drugs or therapies, as well as further studies on its mechanism of action and potential side effects.
Synthesis Methods
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone can be synthesized using a variety of methods, including a three-step process involving the reaction of 3-chloropyridine-4-carboxylic acid with piperidine, followed by the addition of cyclobutylmethylamine and then conversion to the final product using a coupling reagent. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone has been studied extensively in preclinical models of pain, inflammation, anxiety, and other conditions. In animal models, it has been shown to reduce pain and inflammation, improve anxiety-like behavior, and have potential antidepressant effects. It has also been studied in models of addiction, where it has been shown to reduce drug-seeking behavior and withdrawal symptoms.
properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-10-17-7-4-14(13)20-12-5-8-18(9-6-12)15(19)11-2-1-3-11/h4,7,10-12H,1-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXDFRQIXJUGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone |
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